Riboflavin 4',5'-diphosphate

Overview

Description

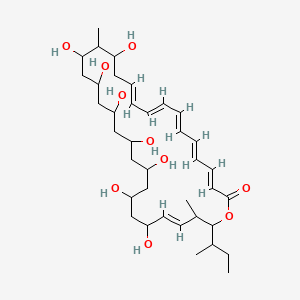

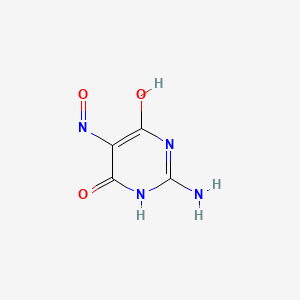

Riboflavin 4',5'-diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₂N₄O₁₂P₂ and its molecular weight is 536.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Riboflavin 4',5'-diphosphate and its analogs are crucial in studying flavoenzyme mechanisms. They are synthesized and separated using high-performance liquid chromatography (HPLC), which is vital for sensitive and accurate determination of these compounds (Nielsen, Rauschenbach, & Bacher, 1986).

Phosphoric acid esters of riboflavin, including this compound, can be effectively separated and purified using reverse-phase HPLC. This process is essential for obtaining high-purity compounds necessary for biochemical research (Nielsen, Rauschenbach, & Bacher, 1983).

In the context of riboflavin biosynthesis, this compound is involved in the conversion of ribulose 5-phosphate into essential intermediates for vitamin B2 production. This process has been studied in detail, providing insights into enzymatic mechanisms and potential applications in biotechnology (Steinbacher et al., 2003).

The biosynthesis of riboflavin, which involves this compound, is a complex process that requires detailed enzymatic understanding. This knowledge is crucial for developing novel applications in nutrition and medicine (Fischer & Bacher, 2008).

This compound is used in producing flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), essential cofactors in various biochemical reactions. This underscores its importance in biological systems and potential therapeutic applications (Engelking, 2015).

Mechanism of Action

Target of Action

Riboflavin 4’,5’-diphosphate, also known as Vitamin B2, primarily targets flavoproteins in the human body . These flavoproteins play a crucial role in various biochemical pathways, including mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism .

Mode of Action

Riboflavin 4’,5’-diphosphate serves as a precursor to two essential cofactors: Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) . The binding of FAD and/or FMN cofactors to flavoproteins is critical for regulating their assembly and activity . This interaction leads to changes in the structure and function of these proteins, thereby influencing various biochemical reactions.

Biochemical Pathways

Riboflavin 4’,5’-diphosphate is involved in numerous biochemical pathways. It plays a significant role in the purine biosynthesis pathway and the pentose phosphate pathway . The conversion steps from Inosine-5’-Monophosphate (IMP) to 2,5-Diamino-6-Ribosylamino-4(3H)-Pyrimidinone-5’-Phosphate (DARPP) are particularly crucial in riboflavin production . These pathways and their downstream effects are essential for the body’s energy metabolism and cellular respiration.

Pharmacokinetics

Riboflavin 4’,5’-diphosphate is water-soluble and is absorbed in the human gastrointestinal tract by specialized transport protein systems . Its absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability. The elimination half-life of riboflavin is approximately 66 to 84 minutes .

Result of Action

The action of Riboflavin 4’,5’-diphosphate results in the regulation of a diverse array of biochemical pathways. It plays a key role in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development . It is also essential for the metabolism of other vitamins and nutrients, such as niacin, vitamin B6, and folate .

Action Environment

The action, efficacy, and stability of Riboflavin 4’,5’-diphosphate can be influenced by various environmental factors. For instance, the gut microbiome can synthesize vitamin B2, although its contributions are generally considered insufficient to meet dietary needs . Additionally, the efficiency of riboflavin production can be enhanced through fermentation using genetically modified microorganisms .

Biochemical Analysis

Biochemical Properties

Riboflavin 4’,5’-diphosphate plays a significant role in biochemical reactions, particularly as a coenzyme for many enzymes . It allows a large variety of different interactions with the enzyme itself and also with the substrate . Riboflavin 4’,5’-diphosphate is involved in redox reactions, dehydration, DNA repair, blue light sensing, and circadian timekeeping .

Cellular Effects

Riboflavin 4’,5’-diphosphate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is involved in a wide variety of redox processes, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of Riboflavin 4’,5’-diphosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a coenzyme for many enzymes, facilitating a variety of biochemical reactions .

Temporal Effects in Laboratory Settings

It is known that Riboflavin 4’,5’-diphosphate is involved in many indispensable oxidation and reduction enzymes classified as flavoproteins .

Dosage Effects in Animal Models

Given its crucial role in various biochemical reactions, it is likely that dosage variations would significantly impact these processes .

Metabolic Pathways

Riboflavin 4’,5’-diphosphate is involved in the metabolic pathways of many organisms. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels . It is biosynthesized from GTP and ribulose 5-phosphate .

Transport and Distribution

The transport and distribution of Riboflavin 4’,5’-diphosphate within cells and tissues are critical for its function. It is likely to interact with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Riboflavin 4’,5’-diphosphate is crucial for its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name |

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROVZJTZFFUDOZ-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86108-25-0 | |

| Record name | Riboflavin 4',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 4',5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I85AB6YHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)